molecular formula C21H31N3O2 B14448901 N-(N,N'-dicyclohexylcarbamimidoyl)-4-methoxybenzamide CAS No. 74074-34-3

N-(N,N'-dicyclohexylcarbamimidoyl)-4-methoxybenzamide

Cat. No.: B14448901
CAS No.: 74074-34-3
M. Wt: 357.5 g/mol
InChI Key: IYKYYEGQHFWOAG-UHFFFAOYSA-N
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Description

N-(N,N’-dicyclohexylcarbamimidoyl)-4-methoxybenzamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dicyclohexylcarbamimidoyl group attached to a 4-methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(N,N’-dicyclohexylcarbamimidoyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Step 1: Activation of 4-methoxybenzoic acid with DCC.

    Step 2: Formation of the N-(N,N’-dicyclohexylcarbamimidoyl)-4-methoxybenzamide through nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of N-(N,N’-dicyclohexylcarbamimidoyl)-4-methoxybenzamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the isolation of high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(N,N’-dicyclohexylcarbamimidoyl)-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(N,N’-dicyclohexylcarbamimidoyl)-4-methoxybenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(N,N’-dicyclohexylcarbamimidoyl)-4-methoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, its potential anticancer activity may involve the induction of oxidative stress in tumor cells, leading to cell death.

Comparison with Similar Compounds

N-(N,N’-dicyclohexylcarbamimidoyl)-4-methoxybenzamide can be compared with other similar compounds, such as:

  • N,N’-dicyclohexylcarbamimidoyl oxime of cyclohexanone
  • N,N’-dicyclohexylcarbodimide oxime of propane-2-one
  • N,N’-dicyclohexylcarbamimidoyl oxime of pyridine-4-yl ethane

These compounds share the dicyclohexylcarbamimidoyl group but differ in their additional functional groups and overall structure. The unique combination of the dicyclohexylcarbamimidoyl group with the 4-methoxybenzamide moiety in N-(N,N’-dicyclohexylcarbamimidoyl)-4-methoxybenzamide contributes to its distinct chemical and biological properties .

Properties

CAS No.

74074-34-3

Molecular Formula

C21H31N3O2

Molecular Weight

357.5 g/mol

IUPAC Name

N-(N,N'-dicyclohexylcarbamimidoyl)-4-methoxybenzamide

InChI

InChI=1S/C21H31N3O2/c1-26-19-14-12-16(13-15-19)20(25)24-21(22-17-8-4-2-5-9-17)23-18-10-6-3-7-11-18/h12-15,17-18H,2-11H2,1H3,(H2,22,23,24,25)

InChI Key

IYKYYEGQHFWOAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=NC2CCCCC2)NC3CCCCC3

Origin of Product

United States

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